![molecular formula C16H15N3O2S B14208179 N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine CAS No. 917908-98-6](/img/structure/B14208179.png)
N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of a desiccant such as calcium chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can include signal transduction cascades, leading to altered cellular responses .
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings but exhibit comparable biological properties.
Uniqueness
N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxolan-3-yloxy group enhances its solubility and bioavailability, making it a valuable compound for various applications .
特性
CAS番号 |
917908-98-6 |
|---|---|
分子式 |
C16H15N3O2S |
分子量 |
313.4 g/mol |
IUPAC名 |
N-[2-(oxolan-3-yloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H15N3O2S/c1-2-4-14(21-11-5-7-20-9-11)13(3-1)19-15-12-6-8-22-16(12)18-10-17-15/h1-4,6,8,10-11H,5,7,9H2,(H,17,18,19) |
InChIキー |
RNXUQNZKONQOMK-UHFFFAOYSA-N |
正規SMILES |
C1COCC1OC2=CC=CC=C2NC3=C4C=CSC4=NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


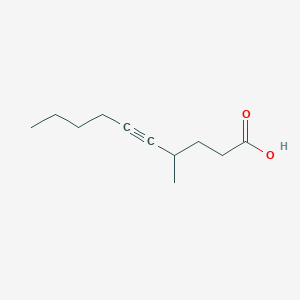
![2-[(1-Cyclopentylpiperidin-4-yl)oxy]-5-[(piperidin-1-yl)methyl]pyrimidine](/img/structure/B14208120.png)
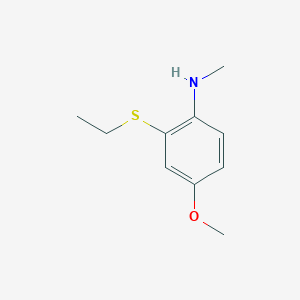
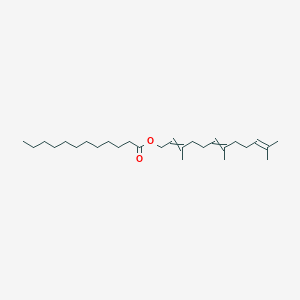
![Benzoic acid, 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]-](/img/structure/B14208131.png)
![L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14208139.png)

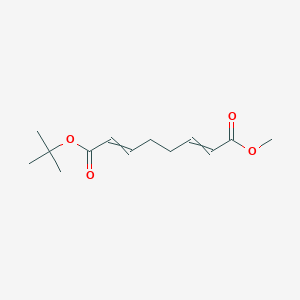
![6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14208157.png)
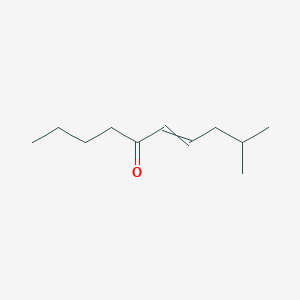
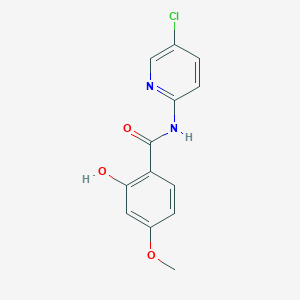
![2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine](/img/structure/B14208168.png)
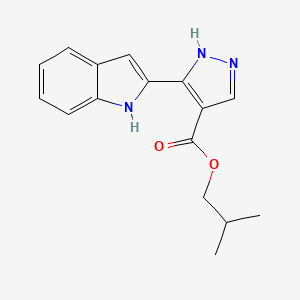
![3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione](/img/structure/B14208178.png)
